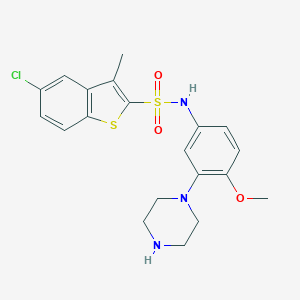

Sb 271046

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antagonist for 5-HT6 Receptors

Scientific Field: This application falls under the field of Neuroscience .

Summary of the Application: SB-271046 is a potent, selective, and orally active antagonist for 5-HT6 receptors . It has been used as a valuable tool for evaluating the in vivo central function of 5-HT6 receptors .

Methods of Application: SB-271046 potently displaced [3H]-LSD and [125I]-SB-258585 from human 5-HT6 receptors recombinantly expressed in HeLa cells in vitro . In functional studies on human 5-HT6 receptors, SB-271046 competitively antagonized 5-HT-induced stimulation of adenylyl cyclase activity .

Results or Outcomes: SB-271046 produced an increase in seizure threshold over a wide-dose range in the rat maximal electroshock seizure threshold (MEST) test, with a minimum effective dose of 40.1 mg kg71p.o. and maximum effect at 4 h post-dose .

Nootropic Effects

Scientific Field: This application is related to Psychopharmacology .

Summary of the Application: SB-271046 has been found to increase levels of the excitatory amino acid neurotransmitters glutamate and aspartate, as well as dopamine and noradrenaline in the frontal cortex and hippocampus of rats . This has led to the observation of nootropic effects in a variety of animal studies .

Methods of Application: The compound was administered to rats, and the levels of various neurotransmitters in the frontal cortex and hippocampus were measured .

Epilepsy Treatment

Scientific Field: This application is in the field of Neurology .

Methods of Application: The compound was tested in the rat maximal electroshock seizure threshold (MEST) test, a common model for studying anticonvulsant activity .

Results or Outcomes: SB-271046 produced an increase in seizure threshold over a wide-dose range in the rat MEST test, with a minimum effective dose of 40.1 mg kg71p.o. and maximum effect at 4 h post-dose .

Treatment of Psychiatric Disorders

Scientific Field: This application is related to Psychiatry .

Methods of Application: The compound was administered to rats, and the levels of various neurotransmitters in the brain were measured .

Enhancement of Excitatory Neurotransmission

Scientific Field: This application is in the field of Neuropharmacology .

Summary of the Application: SB-271046 has been found to selectively enhance excitatory neurotransmission in certain brain regions that are implicated in cognitive and memory function .

Methods of Application: The compound was evaluated using the selective 5-HT6 antagonist SB-271046 and in vivo microdialysis . The effects of this compound on the modulation of basal neurotransmitter release within multiple brain regions of the freely moving rat were studied .

Results or Outcomes: SB-271046 produced 3- and 2-fold increases in extracellular glutamate levels in both frontal cortex and dorsal hippocampus, respectively . These effects were completely attenuated by infusion of tetrodotoxin but unaffected by the muscarinic antagonist, atropine . This provides mechanistic evidence in support of a possible therapeutic role for 5-HT6 receptor antagonists in the treatment of cognitive and memory dysfunction .

Treatment of Cognitive Dysfunction

Scientific Field: This application is related to Neuropsychopharmacology .

SB-271046 is a chemical compound recognized as a selective antagonist of the serotonin 5-HT6 receptor. This compound was initially developed through high-throughput screening of the SmithKline Beecham Compound Bank, targeting cloned 5-HT6 receptors. The IUPAC name for SB-271046 is 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methyl-benzo[b]thiophen-2-sulfonamide hydrochloride, and it has a molecular formula of C20H22ClN3O3S2, with a molar mass of 451.98 g/mol .

SB-271046 is notable for its potent and selective action, demonstrating over 200-fold selectivity for the 5-HT6 receptor compared to other receptors and ion channels . It has shown good oral bioavailability in vivo, although it has limitations in penetrating the blood-brain barrier, prompting further structure-activity relationship studies to develop more effective analogs .

The primary chemical reaction involving SB-271046 is its competitive antagonism of serotonin-induced stimulation of adenylyl cyclase activity in human 5-HT6 receptors. The compound effectively displaces radiolabeled ligands from these receptors, indicating its binding affinity and antagonistic properties. In functional assays, it has shown a pA2 value of approximately 8.71, highlighting its potency in inhibiting receptor activity .

The synthesis of SB-271046 involves several steps that typically include the formation of the core benzo[b]thiophene structure followed by functionalization to introduce the piperazine moiety and other substituents. While specific synthetic routes are proprietary and not widely published, the general approach involves:

- Formation of the benzo[b]thiophene: This step may involve cyclization reactions to create the thiophene ring.

- Piperazine attachment: The piperazine group is introduced through nucleophilic substitution or coupling reactions.

- Chlorination and methoxy group introduction: These modifications are carried out to achieve the desired pharmacological profile.

SB-271046 has potential applications in various fields due to its pharmacological properties:

- Cognitive Disorders: As a 5-HT6 receptor antagonist, it may be useful in treating cognitive dysfunction associated with conditions like schizophrenia and Alzheimer's disease.

- Anticonvulsant Therapy: Its ability to enhance seizure thresholds indicates potential use in epilepsy management.

- Research Tool: It serves as a valuable tool for studying the central nervous system functions related to serotonin signaling pathways .

Research on SB-271046 has highlighted its interactions with various neurotransmitter systems. Notably, it enhances glutamate release without affecting dopamine or norepinephrine levels significantly. This selective enhancement suggests that SB-271046 could modulate cognitive functions by influencing excitatory neurotransmission . Additionally, studies indicate that its anticonvulsant effects may be mediated through interactions with 5-HT6 receptors .

Several compounds share structural or functional similarities with SB-271046. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| SB-357134 | 5-HT6 Receptor Antagonist | Improved blood-brain barrier penetration |

| SB-399885 | 5-HT6 Receptor Antagonist | Enhanced selectivity and potency |

| Ro 04-6790 | 5-HT6 Receptor Antagonist | Demonstrated nootropic effects |

| LY2066948 | 5-HT6 Receptor Antagonist | Potential use in cognitive enhancement |

SB-271046 is unique due to its specific binding affinity profile and its ability to selectively enhance excitatory neurotransmission while exhibiting significant anticonvulsant properties. Its development paved the way for subsequent compounds that aim to improve upon its limitations regarding blood-brain barrier penetration and receptor selectivity .

SB 271046 represents one of the first selective 5-hydroxytryptamine 6 receptor antagonists to be discovered through systematic pharmaceutical research [1]. The compound was identified through high-throughput screening of the SmithKline Beecham Compound Bank using cloned 5-hydroxytryptamine 6 receptors as molecular targets [1]. The development process involved structure-activity relationship studies that refined an initial lead compound into the final SB 271046 structure [1].

The compound demonstrates potent antagonistic activity at the 5-hydroxytryptamine 6 receptor with a pA2 value of 8.71 in functional assays measuring competitive antagonism of 5-hydroxytryptamine-induced adenylyl cyclase stimulation [2] [3]. This antagonistic profile was confirmed through multiple experimental approaches, including radioligand binding displacement studies using tritiated lysergic acid diethylamide and iodine-125 labeled SB-258585 [2] [3]. The compound exhibits competitive inhibition characteristics, effectively blocking 5-hydroxytryptamine-mediated receptor activation without demonstrating agonistic properties at the target receptor [2].

Functional studies utilizing human 5-hydroxytryptamine 6 receptors expressed in heterologous cell systems confirmed that SB 271046 acts as a competitive antagonist, preventing 5-hydroxytryptamine-induced stimulation of adenylyl cyclase activity [2] [3]. The compound shows no intrinsic activity at wild-type 5-hydroxytryptamine 6 receptors but demonstrates inverse agonist properties at constitutively active mutant receptors, indicating its ability to reduce basal receptor activity below control levels [4].

Selectivity Profile and Receptor Binding Characteristics

SB 271046 exhibits exceptional selectivity for the 5-hydroxytryptamine 6 receptor over other neurotransmitter receptors, enzymes, and ion channels [2] [5]. Comprehensive binding studies revealed that the compound displays greater than 200-fold selectivity for 5-hydroxytryptamine 6 receptors compared to 55 other molecular targets [2] [5].

| Receptor/Target | pKi Value | Selectivity Ratio |

|---|---|---|

| 5-HT6 | 9.02 | Reference |

| 5-HT1D | 6.55 | >200-fold |

| 5-HT1A | 6.35 | >200-fold |

| D3 | 6.27 | >200-fold |

| 5-HT1B | 6.05 | >200-fold |

| 5-HT1F | 5.95 | >200-fold |

| α1B | 5.76 | >200-fold |

| 5-HT2C | 5.73 | >200-fold |

| 5-HT2A | 5.62 | >200-fold |

| D2 | 5.55 | >200-fold |

The binding affinity data demonstrates that SB 271046 potently displaced radioligands from human 5-hydroxytryptamine 6 receptors with pKi values of 8.92 and 9.09 when tested against tritiated lysergic acid diethylamide and iodine-125 labeled SB-258585, respectively [2]. The compound also showed high affinity binding to native 5-hydroxytryptamine 6 receptors in human caudate putamen tissue and rat and pig striatum membranes, with pKi values of 8.81, 9.02, and 8.55, respectively [2].

Binding studies conducted using recombinant human 5-hydroxytryptamine 6 receptors expressed in HeLa cells confirmed the high-affinity interaction between SB 271046 and its target receptor [2]. The compound demonstrates nanomolar potency with consistent binding characteristics across different experimental systems and tissue preparations [2] [5].

Molecular Mechanisms of Action

The molecular mechanism of SB 271046 involves competitive antagonism at the 5-hydroxytryptamine 6 receptor orthosteric binding site [2] [3]. Structural analysis of the 5-hydroxytryptamine 6 receptor reveals that the compound likely interacts with key amino acid residues within the transmembrane binding pocket [6]. The benzothiophene sulfonamide structure of SB 271046 provides optimal molecular recognition and binding affinity for the receptor [1] [7].

The compound's molecular structure contains several pharmacologically important functional groups: a 5-chloro-3-methylbenzothiophene core system, a sulfonamide linker, and a 4-methoxy-3-piperazinylphenyl moiety [7]. The piperazine ring system serves as a positive ionizable group that likely interacts with negatively charged residues in the receptor binding site [8] [9]. The methoxy substitution and chlorine atom contribute to the compound's selectivity and binding affinity [7].

Molecular docking studies suggest that SB 271046 forms critical interactions with arginine and lysine residues within the 5-hydroxytryptamine 6 receptor binding pocket [10]. The compound's binding mode involves hydrogen bonding interactions and hydrophobic contacts that stabilize the antagonist-receptor complex [10]. The benzothiophene core system provides a rigid scaffold that positions the pharmacophoric elements in optimal spatial arrangements for receptor recognition [6].

Signal Transduction Pathways Affected

SB 271046 modulates 5-hydroxytryptamine 6 receptor-mediated signal transduction through blockade of G-protein coupled adenylyl cyclase activation [2] [11] [12]. The 5-hydroxytryptamine 6 receptor belongs to the family of G-protein coupled receptors that positively couple to adenylyl cyclase via Gs protein activation [13] [11] [12]. Upon receptor activation, the associated Gs protein stimulates adenylyl cyclase, leading to increased cyclic adenosine monophosphate production and subsequent protein kinase A activation [12] [14].

| Signal Transduction Component | Effect of SB 271046 |

|---|---|

| Gs Protein Coupling | Blocked |

| Adenylyl Cyclase Activity | Inhibited |

| Cyclic AMP Production | Reduced |

| Protein Kinase A Activation | Decreased |

| CREB Phosphorylation | Diminished |

The compound's antagonistic action prevents 5-hydroxytryptamine-induced stimulation of the cyclic adenosine monophosphate-protein kinase A signaling cascade [2] [12]. This blockade affects downstream signaling events, including phosphorylation of cyclic adenosine monophosphate response element-binding protein and activation of cyclic adenosine monophosphate-dependent gene transcription [12]. Studies in prefrontal cortex tissue demonstrated that 5-hydroxytryptamine 6 receptor antagonism by SB 271046 reduces cyclic adenosine monophosphate response element-binding protein phosphorylation [12].

The compound also influences neurotransmitter release patterns through its effects on 5-hydroxytryptamine 6 receptor signaling [15] [16]. Microdialysis studies revealed that SB 271046 administration produces selective increases in extracellular glutamate and aspartate levels in frontal cortex and hippocampus [15] [16]. The compound produces a 3-fold increase in glutamate levels in frontal cortex and a 2-fold increase in dorsal hippocampus [15] [16].

| Brain Region | Neurotransmitter | Effect |

|---|---|---|

| Frontal Cortex | Glutamate | 3-fold increase |

| Frontal Cortex | Aspartate | 2-fold increase |

| Dorsal Hippocampus | Glutamate | 2-fold increase |

| Dorsal Hippocampus | Aspartate | Increased |

| Striatum | All tested | No effect |

| Nucleus Accumbens | All tested | No effect |

Comparison with Other 5-HT6 Antagonists

SB 271046 served as a prototype compound that led to the development of improved 5-hydroxytryptamine 6 receptor antagonists with enhanced pharmacological properties [1]. The compound's primary limitation involves poor blood-brain barrier penetration, which prompted further structure-activity relationship studies [1]. These optimization efforts resulted in the development of second-generation compounds including SB-357134 and SB-399885, which demonstrated improved central nervous system penetration while maintaining high 5-hydroxytryptamine 6 receptor selectivity [1].

Comparative studies with other selective 5-hydroxytryptamine 6 receptor antagonists, including SB-258510 and Ro 04-6790, revealed similar anticonvulsant properties in the rat maximal electroshock seizure threshold test [2] [3]. SB-258510 demonstrated anticonvulsant activity at doses of 10 milligrams per kilogram administered 2-6 hours before testing, while Ro 04-6790 showed efficacy at doses ranging from 1-30 milligrams per kilogram when given 1 hour pre-test [2]. These compounds share the common mechanism of 5-hydroxytryptamine 6 receptor antagonism but differ in their pharmacokinetic profiles and tissue distribution characteristics [2].

In Vitro Research Techniques

Receptor Binding Assays

Sb 271046 has been extensively characterized through multiple radioligand binding assays that demonstrate its exceptional selectivity and potency for the five-hydroxytryptamine six receptor [1] [2]. The compound exhibits high-affinity binding with consistent potency across different radioligand systems and species.

Radioligand Displacement Studies

The primary receptor binding characterization employs two distinct radioligands: tritiated lysergic acid diethylamide and iodine-125 labeled Sb-258585 [1] [2]. In human five-hydroxytryptamine six receptors recombinantly expressed in human cervical carcinoma cells, Sb 271046 demonstrates potent displacement of tritiated lysergic acid diethylamide with a negative logarithm of the inhibition constant value of 8.92 [1]. The compound shows even higher affinity when displacing iodine-125 labeled Sb-258585 from the same receptor system, achieving a negative logarithm of the inhibition constant of 9.09 [1] [2].

Native Tissue Binding Properties

Sb 271046 maintains consistent high-affinity binding across native brain tissues from multiple species [1] [2]. In human caudate putamen membranes, the compound exhibits a negative logarithm of the inhibition constant of 8.81 for iodine-125 labeled Sb-258585 displacement [1]. Rat striatal membranes show the highest binding affinity with a negative logarithm of the inhibition constant of 9.02, while pig striatal tissue demonstrates slightly lower but still potent binding with a negative logarithm of the inhibition constant of 8.55 [1] [2].

Selectivity Profile

A comprehensive selectivity screening against fifty-five different receptors, binding sites, and ion channels confirms that Sb 271046 exhibits greater than 200-fold selectivity for the five-hydroxytryptamine six receptor [1] [2] [3]. This exceptional selectivity profile includes minimal cross-reactivity with other five-hydroxytryptamine receptor subtypes, dopaminergic receptors, and adrenergic binding sites [4].

Functional Assays

Adenylyl Cyclase Activity Measurement

Functional characterization of Sb 271046 employs adenylyl cyclase activity assays in human five-hydroxytryptamine six receptor-expressing systems [1] [2]. The compound functions as a competitive antagonist of five-hydroxytryptamine-induced stimulation of adenylyl cyclase activity, with a negative logarithm of the molar concentration producing fifty percent inhibition value of 8.71 [1] [2]. This value demonstrates excellent correlation with the binding affinity data, confirming the functional relevance of the receptor binding [5] [6].

The competitive nature of the antagonism is established through Schild plot analysis, which yields a slope of 1.04 and correlation coefficient of 0.99 [1]. This linear relationship confirms that Sb 271046 acts through a simple competitive mechanism without allosteric interactions or irreversible binding components [1].

Constitutive Activity Studies

Sb 271046 demonstrates inverse agonist properties by inhibiting the constitutive activity of five-hydroxytryptamine six receptors [7] [8]. In human embryonic kidney 293 cells stably transfected with rat five-hydroxytryptamine six receptors, the compound completely suppresses basal cyclic adenosine monophosphate accumulation [9]. This inverse agonism is particularly evident in the absence of exogenous five-hydroxytryptamine stimulation, indicating that Sb 271046 can reduce receptor activity below baseline levels [9] [7].

Cyclic Adenosine Monophosphate Accumulation Assays

FlashPlate technology enables precise measurement of cyclic adenosine monophosphate formation in response to Sb 271046 treatment [9]. The compound shows no intrinsic agonist activity up to concentrations of 10 micromolar, maintaining its antagonist profile even in the presence of forskolin co-stimulation [9]. These assays confirm that Sb 271046 functions purely as an antagonist without partial agonist properties [10] [11].

Cell Culture Models

Recombinant Cell Expression Systems

Human cervical carcinoma cells stably expressing human five-hydroxytryptamine six receptors serve as the primary cell culture model for Sb 271046 research [1] [12]. These cells provide consistent receptor expression levels of approximately 0.40 picomoles per milligram protein, enabling reproducible pharmacological characterization [9]. The recombinant expression system allows for precise control of receptor density and eliminates interference from endogenous five-hydroxytryptamine receptor subtypes [1].

Human embryonic kidney 293 cells transfected with rat five-hydroxytryptamine six receptors offer an alternative expression system for functional studies [9] [7]. These cells demonstrate robust cyclic adenosine monophosphate responses to five-hydroxytryptamine stimulation and provide clear functional readouts for antagonist characterization [9].

Primary Neuronal Cultures

Primary hippocampal neuronal cultures from newborn C57 and amyloid precursor protein/presenilin 1 mice enable investigation of Sb 271046 effects in native neuronal environments [13]. These cultures maintain physiological five-hydroxytryptamine six receptor expression patterns and allow assessment of the compound's effects on neuronal morphology and signaling [13] [14].

Cell culture protocols involve dissociation of fetal hippocampal tissue using 0.25% trypsin followed by plating on poly-D-lysine-coated surfaces [13]. Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin supports long-term neuronal viability for extended treatment studies [13].

Specialized Assay Systems

Calcium phosphate transfection methods enable introduction of small interfering ribonucleic acid or plasmids into primary hippocampal neurons for mechanistic studies [13]. These techniques allow investigation of specific signaling pathways involved in Sb 271046's neurochemical effects [13].

Bioluminescence resonance energy transfer assays in human embryonic kidney 293 cells provide detailed characterization of protein-protein interactions involving five-hydroxytryptamine six receptors [7] [8]. These assays demonstrate that Sb 271046 can modulate receptor interactions with intracellular signaling proteins [7].

In Vivo Research Approaches

Animal Model Selection Criteria

Rodent Species Selection

Sprague-Dawley rats weighing 280-350 grams represent the primary animal model for Sb 271046 microdialysis studies [15]. This strain provides consistent neurochemical responses and allows for reliable probe implantation procedures [16]. The weight range ensures adequate brain size for accurate probe placement while maintaining physiological relevance to human receptor distribution [15].

Wistar rats weighing 230-250 grams serve as the preferred model for cognitive assessment studies, particularly Morris water maze experiments [17] [18]. This strain demonstrates reliable spatial learning capabilities and consistent baseline performance metrics essential for detecting cognitive enhancement effects [17].

Transgenic Mouse Models

Twelve-month-old amyloid precursor protein/presenilin 1 mice provide a specialized model for investigating Sb 271046 effects in Alzheimer's disease-related pathology [13]. These transgenic animals develop characteristic amyloid plaques and cognitive deficits that mirror human disease progression [13]. Age selection at twelve months ensures full development of pathological features while maintaining sufficient lifespan for extended treatment protocols [13].

C57BL/6 mice serve as wild-type controls and enable assessment of normal cognitive function responses to Sb 271046 treatment [13]. This inbred strain provides genetic consistency and reliable behavioral phenotypes across experimental groups [13].

Age and Developmental Considerations

Adult animals are selected to ensure full development of five-hydroxytryptamine six receptor expression patterns and mature blood-brain barrier function [17] [18]. Newborn animals are reserved specifically for primary neuronal culture preparations where developmental plasticity is advantageous [13].

Aged animal models enable investigation of Sb 271046's potential therapeutic applications in age-related cognitive decline [19]. These models demonstrate the compound's efficacy across different life stages and pathological conditions [19].

Experimental Design Considerations

Dose Selection and Administration Routes

Oral administration at 10 milligrams per kilogram represents the standard dosing protocol for Sb 271046 behavioral studies [17] [18]. This dose achieves measurable brain concentrations while maintaining oral bioavailability greater than 80% [10] [11]. The four-hour pretreatment interval accounts for the delayed peak brain concentration following oral administration [17] [18].

Subcutaneous administration at 10 milligrams per kilogram enables rapid systemic delivery for acute neurochemical studies [15]. This route provides more predictable pharmacokinetics for microdialysis experiments where precise timing of neurochemical changes is critical [16] [15].

Control Group Design

Vehicle-treated control groups receive equivalent volumes of 1% methylcellulose solution to match the oral administration protocol [17]. This approach controls for handling stress and administration procedures while maintaining blinded experimental conditions [17].

Positive control experiments incorporate established cognitive enhancers such as galanthamine to validate experimental sensitivity [17]. These controls ensure that the experimental paradigms can detect cognitive improvements when present [17].

Statistical Power Calculations

Sample sizes of 10-12 animals per group provide adequate statistical power for detecting meaningful behavioral differences [17] [18]. These group sizes account for individual variability in cognitive performance while maintaining experimental feasibility [17].

Repeated measures designs maximize statistical efficiency by reducing inter-individual variability [17] [18]. Within-subject comparisons enhance detection of treatment effects in cognitive assessment paradigms [17].

Measurement and Assessment Techniques

In Vivo Microdialysis Methodology

Stereotaxic probe implantation follows standardized coordinates for frontal cortex (rostral-caudal +3.2, lateral -3.5, ventral -1.5 millimeters from bregma) and striatum (rostral-caudal +0.2, lateral -3.0, ventral -3.0 millimeters from bregma) [15]. Probe specifications include 0.5-millimeter outer diameter with membrane lengths of 2 millimeters for cortical regions and 4 millimeters for striatal areas [15].

Perfusion rates of 1.25 microliters per minute provide optimal balance between temporal resolution and sample volume for neurochemical analysis [15]. Twenty-five-microliter sample volumes enable dual analysis for both monoamines and amino acids from single collections [15].

High-Performance Liquid Chromatography Analysis

Electrochemical detection systems operate at 0.65 volts versus silver/silver chloride reference electrodes for monoamine quantification [15]. Mobile phase composition includes 0.1 molar sodium dihydrogen phosphate buffer, 0.25 millimolar ethylenediaminetetraacetic acid, and organic modifiers for optimal separation [15].

Capillary electrophoresis with laser-induced fluorescence detection enables sensitive measurement of glutamate and aspartate concentrations [15]. This analytical approach provides picomolar sensitivity necessary for detecting Sb 271046-induced changes in excitatory amino acid levels [15].

Behavioral Assessment Protocols

Morris water maze procedures involve six training trials per day for two consecutive days with platform escape latencies as the primary outcome measure [17] [18]. Probe trials without the platform assess spatial memory retention by measuring time spent in the target quadrant [17].

Y-maze spontaneous alternation tests evaluate working memory through natural exploratory behavior [13]. Automated tracking systems record arm entries and calculate alternation percentages as indices of cognitive function [13].

Tissue Analysis Methods

Western blot analysis quantifies five-hydroxytryptamine six receptor protein expression and associated signaling molecules [18]. Protein extraction protocols preserve phosphorylation states for assessment of cyclic adenosine monophosphate response element-binding protein activation [18].

Quantitative polymerase chain reaction measures five-hydroxytryptamine six receptor messenger ribonucleic acid levels following behavioral training [18]. These molecular endpoints provide mechanistic insights into receptor regulation during learning processes [18].

Blood-Brain Barrier Penetration Research

Quantification Methodologies

Direct Brain-to-Plasma Ratio Measurements

Brain penetration assessment employs direct measurement of Sb 271046 concentrations in brain tissue relative to plasma levels [10] [11] [20]. Following oral administration, the compound achieves approximately 10% brain penetration, indicating moderate blood-brain barrier permeability [10] [20]. Peak brain concentrations range from 0.01 to 0.04 micromolar at maximum plasma concentrations [2] [10].

Pharmacokinetic analysis reveals a blood clearance rate of 7.7 milliliters per minute per kilogram and a half-life of 4.8 hours in rats [10] [11]. Despite limited brain penetration, the compound maintains excellent oral bioavailability exceeding 80%, suggesting that systemic exposure is not the limiting factor [10] [11].

Autoradiographic Techniques

Autoradiography studies using radiolabeled Sb 271046 provide spatial distribution patterns within brain tissue [21]. These techniques reveal heterogeneous distribution with preferential accumulation in regions of high five-hydroxytryptamine six receptor density [21]. However, overall signal intensity remains low, confirming limited blood-brain barrier penetration [21].

Quantitative autoradiography enables measurement of regional brain concentrations and identification of areas with greatest compound accumulation [21]. These studies guide selection of brain regions for microdialysis probe placement and provide anatomical context for neurochemical findings [21].

Ex Vivo Receptor Occupancy Studies

Receptor occupancy measurements using ex vivo binding techniques assess the functional significance of brain Sb 271046 concentrations [22]. Despite limited brain penetration, the compound achieves measurable receptor occupancy in regions with high five-hydroxytryptamine six receptor expression [22].

Comparison with more brain-penetrant compounds such as Ro4368554, which achieves 80-110% brain penetration, highlights the limitations of Sb 271046 for central nervous system applications [22]. These comparative studies demonstrate that improved brain penetration significantly enhances receptor occupancy and functional effects [22].

Microdialysis-Based Pharmacokinetics

In vivo microdialysis enables real-time monitoring of unbound Sb 271046 concentrations in brain extracellular fluid [15]. This technique provides direct measurement of pharmacologically active compound levels at the site of action [15]. Temporal profiles reveal delayed penetration kinetics consistent with limited blood-brain barrier permeability [15].

Correlation between extracellular concentrations and neurochemical effects establishes concentration-response relationships for functional endpoints [15]. These relationships guide dose selection for behavioral studies and provide mechanistic insights into the compound's central nervous system activity [15].

Strategies to Address Limited Penetration

Structural Modification Approaches

Structure-activity relationship studies demonstrate that conformational constraint combined with hydrogen bond count reduction can improve brain penetration [21]. The development of bicyclic heteroarylpiperazine derivatives from the original Sb 271046 structure represents a successful strategy for enhancing central nervous system penetration [21].

Compound 699929, a five-chloroindole derivative, exemplifies improved brain penetration while maintaining high five-hydroxytryptamine six receptor affinity [21]. This structural optimization achieves excellent brain penetration and good oral bioavailability in both rat and dog models [21].

Physicochemical Property Optimization

Reduction of molecular weight and polar surface area represents key strategies for improving blood-brain barrier penetration [23] [24]. Modification of hydrogen bonding capacity through strategic structural changes can enhance passive diffusion across the blood-brain barrier [21] [24].

Lipophilicity optimization balances brain penetration requirements with acceptable pharmacokinetic properties [23]. Careful adjustment of log P values enables improved central nervous system exposure while maintaining drug-like characteristics [23].

Formulation and Delivery Approaches

Nanoparticle-based delivery systems offer potential solutions for enhancing Sb 271046 brain penetration [25] [26]. Polymeric nanoparticles conjugated with specific targeting ligands can facilitate receptor-mediated transcytosis across the blood-brain barrier [25].

Focused ultrasound combined with microbubbles provides a non-invasive method for transient blood-brain barrier disruption [25]. This approach enables enhanced penetration of poorly permeable compounds while minimizing systemic exposure [25].

Alternative Administration Routes

Direct intracerebroventricular administration bypasses blood-brain barrier limitations for proof-of-concept studies [27]. This approach enables investigation of central nervous system effects at concentrations not achievable through systemic administration [27].

Intranasal delivery offers a non-invasive route for enhanced brain targeting while avoiding first-pass metabolism [26]. This administration method can improve brain-to-plasma ratios for compounds with limited blood-brain barrier penetration [26].

Combination Strategies

Co-administration with efflux transporter inhibitors can enhance brain accumulation of compounds subject to active efflux mechanisms [28]. Pluronic block copolymers represent one class of excipients that can inhibit P-glycoprotein-mediated efflux [28].

Prodrug approaches enable delivery of inactive precursors that undergo conversion to active compounds within the brain [23]. This strategy can overcome penetration limitations while maintaining target selectivity [23].

Monitoring and Validation Methods

Positron emission tomography imaging provides non-invasive assessment of brain penetration and distribution in living subjects [29]. This technique enables longitudinal monitoring of compound accumulation and clearance kinetics [29].